N,N-DIETHYL-2-[3'-(4-METHYLPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]ACETAMIDE
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Overview
Description
N,N-diethyl-2-[3’-(4-methylphenyl)-2,4’(1’H)-dioxo-2,2’,3,3’-tetrahydrospiro(1H-indole-3,2’-quinazoline)-1-yl]acetamide is a complex organic compound with a unique structure that incorporates elements of indole, quinazoline, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3’-(4-methylphenyl)-2,4’(1’H)-dioxo-2,2’,3,3’-tetrahydrospiro(1H-indole-3,2’-quinazoline)-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole and quinazoline rings, followed by the introduction of the acetamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[3’-(4-methylphenyl)-2,4’(1’H)-dioxo-2,2’,3,3’-tetrahydrospiro(1H-indole-3,2’-quinazoline)-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N,N-diethyl-2-[3’-(4-methylphenyl)-2,4’(1’H)-dioxo-2,2’,3,3’-tetrahydrospiro(1H-indole-3,2’-quinazoline)-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[3’-(4-methylphenyl)-2,4’(1’H)-dioxo-2,2’,3,3’-tetrahydrospiro(1H-indole-3,2’-quinazoline)-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-[3’-(4-methylphenyl)-2,4’(1’H)-dioxo-2,2’,3,3’-tetrahydrospiro(1H-indole-3,2’-quinazoline)-1-yl]acetamide: shares similarities with other indole and quinazoline derivatives, such as:
Uniqueness
The uniqueness of N,N-diethyl-2-[3’-(4-methylphenyl)-2,4’(1’H)-dioxo-2,2’,3,3’-tetrahydrospiro(1H-indole-3,2’-quinazoline)-1-yl]acetamide lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H28N4O3 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[3-(4-methylphenyl)-2//',4-dioxospiro[1H-quinazoline-2,3//'-indole]-1//'-yl]acetamide |
InChI |
InChI=1S/C28H28N4O3/c1-4-30(5-2)25(33)18-31-24-13-9-7-11-22(24)28(27(31)35)29-23-12-8-6-10-21(23)26(34)32(28)20-16-14-19(3)15-17-20/h6-17,29H,4-5,18H2,1-3H3 |
InChI Key |
NJRVHMAOIQIWPE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)C |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)C |
Origin of Product |
United States |
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